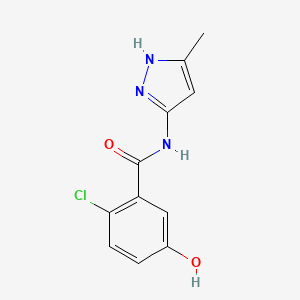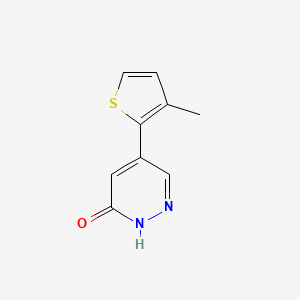
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate, also known as MOTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiazole derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it has been found to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and exhibit antimicrobial activity. Additionally, it has been found to modulate the expression of various genes involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, it is relatively easy to synthesize and has been found to exhibit low toxicity. However, one limitation of using Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate. One area of interest is the development of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate and to identify potential molecular targets. Finally, the synthesis of novel Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate derivatives with improved solubility and biological activity could also be an area of future research.
Synthesis Methods
The synthesis of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is a multi-step process that involves the reaction of oxalyl chloride with 2-aminothiazole to form 2-chloro-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid. This intermediate is then reacted with methanol and a base, such as triethylamine, to yield methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate.
Scientific Research Applications
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h5H,2-4H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQSJEUIZCSWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)